Cas no 1021255-31-1 (N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide)
![N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1021255-31-1x500.png)
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
- N-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide
- F5126-0630
- AKOS024499604
- N-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 1021255-31-1
-
- インチ: 1S/C15H13ClFN3OS/c16-11-2-1-3-12(17)10(11)8-22-14-7-6-13(19-20-14)18-15(21)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,19,21)
- InChIKey: PSJJAJLULDDYMQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1CSC1=CC=C(N=N1)NC(C1CC1)=O)F
計算された属性
- せいみつぶんしりょう: 337.0451891g/mol
- どういたいしつりょう: 337.0451891g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5126-0630-3mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-10mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-1mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-15mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-25mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-40mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-5μmol |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-50mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-100mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5126-0630-20mg |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide |
1021255-31-1 | 20mg |
$99.0 | 2023-09-10 |
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Back matter
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamideに関する追加情報
Introduction to N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS No. 1021255-31-1)
N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, a compound with the CAS number 1021255-31-1, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The intricate structure of this molecule, featuring a pyridazine core linked to a cyclopropane ring and a sulfanyl-substituted phenyl group, makes it a subject of intense study among researchers aiming to uncover novel pharmacological properties.
The< strong>pyridazine moiety is a heterocyclic aromatic ring system that has been widely explored for its biological activity. Pyridazines are known for their ability to interact with various biological targets, making them valuable scaffolds in medicinal chemistry. In particular, the 3-position of the pyridazine ring provides a versatile site for functionalization, allowing for the introduction of diverse substituents that can modulate the biological activity of the molecule. The presence of a< strong>cyclopropanecarboxamide group further enhances the structural complexity and potential pharmacological relevance of this compound.
The< strong>sulfanyl substituent attached to the phenyl ring introduces a polar and nucleophilic moiety, which can participate in hydrogen bonding and other non-covalent interactions with biological targets. This feature is particularly important in drug design, as it can improve the binding affinity and selectivity of the molecule towards its intended target. The< strong>2-chloro-6-fluorophenyl group adds another layer of complexity, providing both electronic and steric effects that can influence the molecule's biological behavior. The combination of these substituents creates a unique chemical entity with potential therapeutic applications.
In recent years, there has been growing interest in developing novel compounds that can modulate inflammatory pathways and immune responses. Pyridazine derivatives have shown promise in this area, with several compounds entering clinical trials for their anti-inflammatory and immunomodulatory properties. The< strong>N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is being investigated as a potential lead compound in this context. Preliminary studies suggest that it may exhibit inhibitory activity against key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
The cyclopropane ring is another important feature of this compound, as it introduces local strain that can enhance binding interactions with biological targets. Cyclopropane-containing molecules have been reported to exhibit high affinity for certain enzymes and receptors, making them attractive candidates for drug development. The incorporation of a< strong>cyclopropanecarboxamide group into the structure of this compound not only adds structural diversity but also potentially improves its pharmacokinetic properties.
The< strong>2-chloro-6-fluorophenyl moiety is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules. The chlorine atom provides additional electronic effects that can modulate the reactivity and selectivity of the molecule. Together, these substituents contribute to the unique chemical profile of this compound, making it a promising candidate for further investigation.
Recent advances in computational chemistry have enabled researchers to more effectively model the interactions between small molecules and biological targets. These computational methods have been instrumental in guiding the design and optimization of novel compounds like N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide. By leveraging these tools, researchers can predict the binding modes and affinities of their compounds, thereby accelerating the drug discovery process.
In addition to its potential therapeutic applications, this compound has also attracted attention for its synthetic utility. The presence of multiple functional groups provides opportunities for further derivatization, allowing researchers to explore new chemical space and develop related analogs with tailored properties. This flexibility makes N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide a valuable tool for medicinal chemists seeking to discover new drugs.
The synthesis of this compound involves several key steps that highlight its structural complexity. The introduction of the pyridazine core requires precise control over reaction conditions to ensure high yield and purity. Subsequent functionalization with the sulfanyl group and cyclopropanecarboxamide moiety further demonstrates the synthetic challenge associated with this molecule. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound on a scale suitable for preclinical studies.
Ongoing research is focused on evaluating the pharmacological properties of N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide both in vitro and in vivo. Initial studies have shown promising results regarding its anti-inflammatory activity, suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Further investigations are needed to fully characterize its mechanism of action and assess its potential as a therapeutic agent.
The development of novel drugs is often hampered by issues related to bioavailability and toxicity. However, preliminary data suggest that N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide may exhibit favorable pharmacokinetic properties due to its structural features. The presence of polar functional groups enhances solubility, while the cyclopropane ring may improve membrane permeability. These factors could contribute to improved bioavailability compared to other similar compounds.
In conclusion, N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS No. 1021255-31-1) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into anti-inflammatory and immunomodulatory therapies. Advances in computational chemistry and synthetic methodology are facilitating the exploration of its pharmacological properties, paving the way for new therapeutic interventions.
1021255-31-1 (N-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide) 関連製品
- 2248402-40-4(3-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyridine-2,3-dicarboxylate)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)